4-ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole
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Overview
Description
4-Ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole is a heterocyclic compound with the molecular formula C7H7FN2 and a molecular weight of 138.14 g/mol . This compound is characterized by the presence of an ethynyl group at the 4-position, a fluorine atom at the 5-position, and two methyl groups at the 1 and 3 positions of the pyrazole ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1,3-dimethyl-2,4-pentanedione.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Ethyl-substituted pyrazoles.
Substitution: Amino- or thio-substituted pyrazoles.
Scientific Research Applications
4-Ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups may enhance binding affinity and selectivity for these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethyl)-4-ethynyl-1,3-dimethyl-1H-pyrazole: Similar structure with an additional fluorine atom.
4-Ethynyl-5-chloro-1,3-dimethyl-1H-pyrazole: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
4-Ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole is unique due to the presence of both an ethynyl group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile building block in synthetic chemistry and its utility in various research applications.
Properties
IUPAC Name |
4-ethynyl-5-fluoro-1,3-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c1-4-6-5(2)9-10(3)7(6)8/h1H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMNBYWINLLUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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